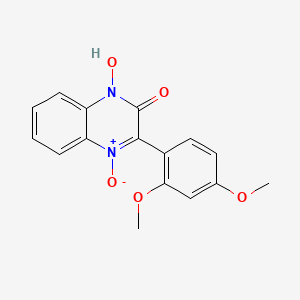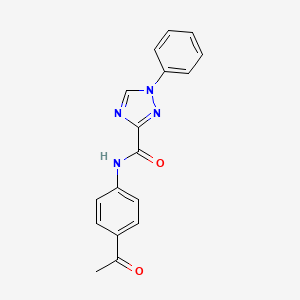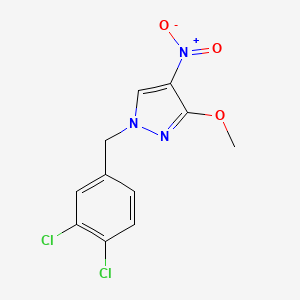
3-(2,4-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide
描述
3-(2,4-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. It is a potent antagonist of the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor. DMQX has been extensively studied for its role in neuroscience research, particularly in the area of synaptic plasticity and learning and memory.
作用机制
3-(2,4-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide acts as a competitive antagonist of the NMDA receptor, specifically at the glycine-binding site. By blocking the glycine-binding site, 3-(2,4-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide prevents the activation of the NMDA receptor, which is necessary for the induction of long-term potentiation (LTP) and other forms of synaptic plasticity.
Biochemical and Physiological Effects:
3-(2,4-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 3-(2,4-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide can block NMDA receptor-mediated synaptic currents, reduce the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs), and inhibit the induction of LTP. In vivo studies have shown that 3-(2,4-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide can impair spatial memory and learning in rodents, as well as reduce the severity of seizures in animal models of epilepsy.
实验室实验的优点和局限性
One of the main advantages of 3-(2,4-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide is its specificity for the NMDA receptor, which allows researchers to selectively block NMDA receptor-mediated synaptic transmission without affecting other neurotransmitter systems. Additionally, 3-(2,4-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide is relatively easy to synthesize and purify, which makes it readily available for use in laboratory experiments.
One limitation of 3-(2,4-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide is its short half-life, which requires frequent administration in in vivo experiments. Additionally, 3-(2,4-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to have some off-target effects, such as blocking AMPA receptor-mediated synaptic transmission at high concentrations.
未来方向
There are a number of future directions for research involving 3-(2,4-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide. One area of interest is the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 3-(2,4-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide may be a useful tool for investigating the mechanisms underlying these diseases and for developing potential treatments.
Another area of interest is the development of more selective NMDA receptor antagonists that can target specific subunits of the receptor. This could potentially lead to the development of more effective treatments for neurological disorders and other conditions that involve NMDA receptor dysfunction.
In conclusion, 3-(2,4-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide is a potent antagonist of the NMDA receptor that has been extensively studied for its role in neuroscience research. Its specificity and ease of synthesis make it a valuable tool for investigating the mechanisms underlying synaptic plasticity and learning and memory. Further research is needed to fully understand the potential applications of 3-(2,4-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide in the treatment of neurological disorders and other conditions.
科学研究应用
3-(2,4-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been widely used in neuroscience research to investigate the role of the NMDA receptor in synaptic plasticity and learning and memory. Specifically, 3-(2,4-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been used to block NMDA receptor-mediated synaptic transmission, which allows researchers to study the effects of NMDA receptor blockade on various physiological and behavioral processes.
属性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-22-10-7-8-11(14(9-10)23-2)15-16(19)18(21)13-6-4-3-5-12(13)17(15)20/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZOPYOONLRCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-butyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B4234663.png)
![4-ethoxy-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4234668.png)
![3-cyclopentyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4234675.png)
![5-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4234683.png)
![4-({1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4234692.png)
![4-methyl-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4234698.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide](/img/structure/B4234710.png)

![2-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234753.png)

![({1-[4-(2-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4234767.png)

![4-bromo-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4234779.png)